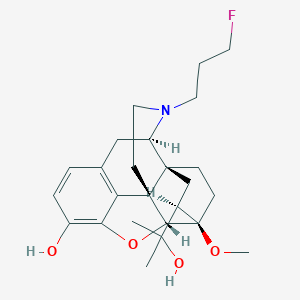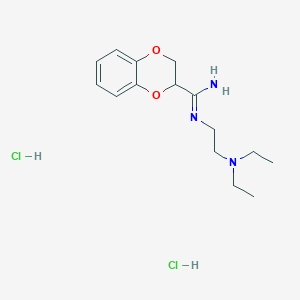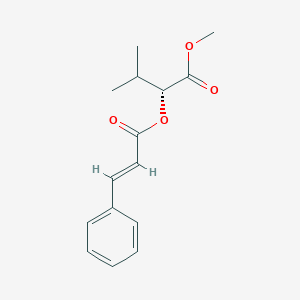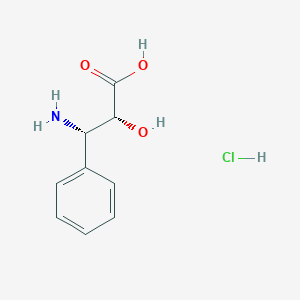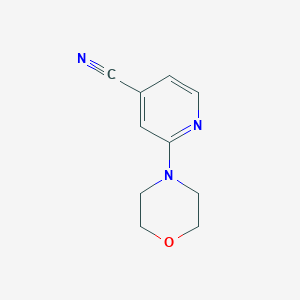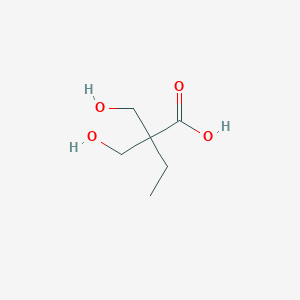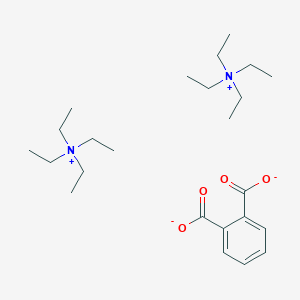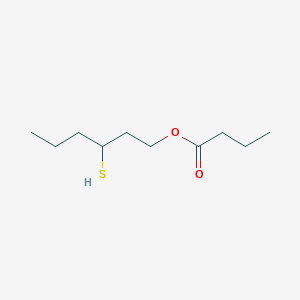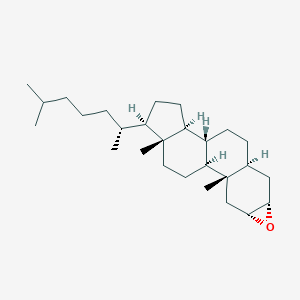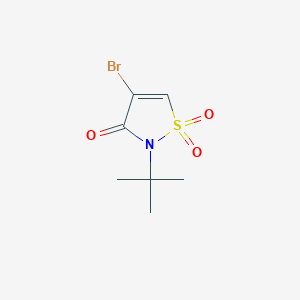
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one, also known as MSA, is a chemical compound that has attracted significant attention in the field of scientific research. This compound is a thioester derivative of 3-methyl-2-cyclopentenone and is known for its unique properties, including its ability to act as an efficient catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one as a catalyst is still not fully understood. However, it is believed that the thioester group in 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one plays a crucial role in its catalytic activity. The thioester group is thought to act as a Lewis acid, which can activate the carbonyl group of the substrate, thereby facilitating the reaction.
Biochemical and Physiological Effects:
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one may have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one as a catalyst in lab experiments is its high efficiency. 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one has been shown to be a highly effective catalyst in various chemical reactions, and it can often be used in small quantities. Additionally, 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is relatively easy to synthesize and purify, making it a convenient catalyst to work with.
However, there are also some limitations associated with the use of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one in lab experiments. One of the main limitations is its toxicity. 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is a highly reactive compound, and it can be hazardous if not handled properly. Additionally, 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is not a stable compound and can decompose over time, which can affect its catalytic activity.
将来の方向性
There are several future directions for research on 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one. One area of research is to further investigate the mechanism of action of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one as a catalyst. Understanding the catalytic activity of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one at the molecular level could lead to the development of more efficient catalysts.
Another area of research is to explore the potential biomedical applications of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one. Studies have suggested that 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one may have anti-inflammatory and anti-tumor properties, and further research could lead to the development of new drugs.
Overall, 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is a unique and versatile compound that has significant potential in various fields of scientific research. Further research on this compound could lead to the development of new catalysts and drugs, which could have a significant impact on various industries.
合成法
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is synthesized through a multi-step process that involves the reaction of 3-methyl-2-cyclopentenone with thioacetic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and the resulting product is then purified through a series of chromatography steps. The yield of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one obtained through this method is generally high, and the purity of the compound is also excellent.
科学的研究の応用
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one is in the field of organic synthesis, where it is used as a catalyst in various chemical reactions. 3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one has been shown to be an efficient catalyst for the synthesis of a wide range of organic compounds, including chiral molecules, heterocycles, and natural products.
特性
CAS番号 |
125880-11-7 |
|---|---|
製品名 |
3-Methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one |
分子式 |
C11H17NOS |
分子量 |
211.33 g/mol |
IUPAC名 |
3-methyl-1-(2-sulfanylideneazepan-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C11H17NOS/c1-9(2)8-10(13)12-7-5-3-4-6-11(12)14/h1,3-8H2,2H3 |
InChIキー |
KADPHUCQRVBGGT-UHFFFAOYSA-N |
SMILES |
CC(=C)CC(=O)N1CCCCCC1=S |
正規SMILES |
CC(=C)CC(=O)N1CCCCCC1=S |
同義語 |
2H-Azepine-2-thione, hexahydro-1-(3-methyl-1-oxo-3-butenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



